Sodium tetrachloroplatinate(II) hydrate

Descripción general

Descripción

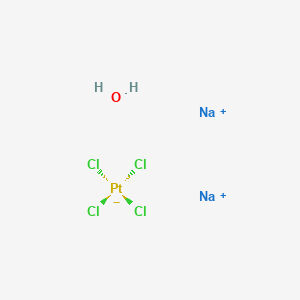

Sodium tetrachloroplatinate(II) hydrate, with the chemical formula Na₂PtCl₄·xH₂O, is a coordination compound of platinum. It appears as a reddish-brown powder and is soluble in water. This compound is widely used in various scientific and industrial applications due to its unique chemical properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Sodium tetrachloroplatinate(II) hydrate is typically synthesized by reacting platinum(II) chloride with sodium chloride in an aqueous solution. The reaction mixture is then evaporated to crystallize the hydrate form of the compound .

Industrial Production Methods: In industrial settings, the production of this compound involves the controlled reaction of platinum(II) chloride with sodium chloride under specific temperature and pressure conditions to ensure high yield and purity. The resulting solution is then subjected to crystallization processes to obtain the hydrate form .

Análisis De Reacciones Químicas

Types of Reactions: Sodium tetrachloroplatinate(II) hydrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized by hydrogen peroxide to form platinum(IV) compounds.

Reduction: It can be reduced to elemental platinum using reducing agents like hydrazine.

Substitution: Ligand substitution reactions can occur, where chloride ions are replaced by other ligands such as ammonia or phosphines.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an aqueous medium.

Reduction: Hydrazine or other reducing agents in an aqueous or organic solvent.

Substitution: Ligands like ammonia or phosphines in an aqueous or organic solvent.

Major Products Formed:

Oxidation: Platinum(IV) compounds.

Reduction: Elemental platinum.

Substitution: Various platinum(II) complexes with different ligands.

Aplicaciones Científicas De Investigación

Chemistry

Sodium tetrachloroplatinate(II) hydrate serves as a precursor for synthesizing various platinum-based compounds and catalysts. It is integral in the development of catalytic systems for reactions such as hydrogenation and oxidation .

Biology

In biological research, this compound is utilized to study the interactions between platinum-based drugs and biological molecules. It has been shown to form complexes with DNA, leading to potential applications in cancer treatment by disrupting DNA replication and transcription processes .

Medicine

The compound is under investigation for its anticancer properties. Studies suggest that it can form platinum-DNA adducts, which may induce apoptosis in cancer cells. This mechanism makes it a candidate for further research in chemotherapy treatments .

Industry

In industrial applications, this compound is used to produce catalysts for various chemical processes, including fine chemicals and OLED materials. Its role as a catalyst is critical in enhancing reaction rates and selectivity .

Case Studies

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound induced significant cell death through the formation of DNA adducts, thereby inhibiting cell proliferation .

Case Study 2: Catalytic Applications

Research conducted on the use of this compound as a catalyst revealed its effectiveness in promoting hydrogenation reactions. The study demonstrated that using this compound increased the yield of desired products while reducing reaction times compared to traditional methods .

Data Tables

| Application Area | Specific Uses |

|---|---|

| Chemistry | Precursor for catalysts and other platinum compounds |

| Biology | Studies on drug interactions with DNA |

| Medicine | Potential anticancer treatments |

| Industry | Production of catalysts for chemical reactions |

Mecanismo De Acción

The mechanism of action of sodium tetrachloroplatinate(II) hydrate involves its ability to form coordination complexes with various ligands. In biological systems, it can interact with DNA and proteins, leading to the formation of cross-links that inhibit cellular processes. This property is particularly relevant in its potential use as an anticancer agent .

Comparación Con Compuestos Similares

- Sodium tetrachloropalladate(II) hydrate (Na₂PdCl₄·xH₂O)

- Sodium hexachloropalladate(IV) hydrate (Na₂PdCl₆·xH₂O)

- Sodium tetrachloropalladate(II) (Na₂PdCl₄)

Comparison: Sodium tetrachloroplatinate(II) hydrate is unique due to its platinum center, which imparts distinct chemical properties compared to palladium-based compounds. Platinum compounds generally exhibit higher stability and different reactivity patterns, making them suitable for specific applications in catalysis and medicine .

Actividad Biológica

Sodium tetrachloroplatinate(II) hydrate (Na₂PtCl₄·xH₂O) is an inorganic compound of platinum that has garnered attention for its biological activity, particularly in the fields of toxicology and pharmacology. This article reviews its biological effects, mechanisms of action, and potential applications based on recent research findings.

- Molecular Formula : Na₂PtCl₄·xH₂O

- CAS Number : 207683-21-4

- Molecular Weight : 382.88 g/mol (anhydrous)

- Melting Point : 100 °C

- Purity : ≥99.95% (metals basis)

Biological Activity Overview

This compound exhibits a range of biological activities, primarily through its interactions with cellular components. Its platinum ion can form complexes with various biomolecules, influencing cellular processes such as apoptosis, cell signaling, and oxidative stress response.

- Cyanide Scavenging : Recent studies have shown that platinum(II) complexes can act as effective cyanide scavengers. In a study involving zebrafish and mouse models, sodium tetrachloroplatinate(II) demonstrated a significant ability to reduce cyanide toxicity, suggesting potential therapeutic applications in cyanide poisoning scenarios .

- Cellular Uptake and Toxicity : The permeation of platinum through biological membranes is influenced by pH levels. Research indicates that lower pH environments enhance the permeation of platinum salts across human skin, which could lead to increased systemic exposure and potential toxicity . Specifically, a study found that at pH 4.5, platinum permeation was significantly higher compared to pH 6.5 .

- In Vitro Studies : Studies using human cell lines have shown that sodium tetrachloroplatinate(II) can induce cytotoxic effects, with varying degrees depending on concentration and exposure duration. For instance, the compound has been linked to increased expression of stress markers in THP-1 cells, indicating potential immunological impacts .

Case Study 1: Cyanide Toxicity Mitigation

In a controlled experiment, sodium tetrachloroplatinate(II) was administered to mice exposed to lethal doses of cyanide. The results indicated that the compound significantly improved survival rates and reduced the incidence of acute kidney injury (AKI), highlighting its potential as a therapeutic agent in acute poisoning situations .

Case Study 2: Skin Permeation Dynamics

A study employing the Franz diffusion cell method demonstrated that sodium tetrachloroplatinate(II) could permeate through human skin at both acidic and neutral pH levels. The findings revealed that skin retention was notably higher at lower pH levels, raising concerns about dermal exposure risks in occupational settings .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | Na₂PtCl₄·xH₂O |

| CAS Number | 207683-21-4 |

| Melting Point | 100 °C |

| Biological Activity | Cyanide scavenging |

| Skin Permeation (pH 4.5 vs 6.5) | Increased at pH 4.5 |

Safety and Toxicological Considerations

This compound is classified as a hazardous substance due to its potential to cause serious health effects upon exposure. It may lead to respiratory sensitization and skin irritation . Proper handling protocols are essential in laboratory and industrial settings to mitigate risks associated with its use.

Propiedades

IUPAC Name |

disodium;tetrachloroplatinum(2-);hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4ClH.2Na.H2O.Pt/h4*1H;;;1H2;/q;;;;2*+1;;+2/p-4 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIEPPPFPHULPBK-UHFFFAOYSA-J | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[Na+].[Na+].Cl[Pt-2](Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl4H2Na2OPt | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70718726 | |

| Record name | Sodium tetrachloroplatinate(2-)--water (2/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207683-21-4 | |

| Record name | Sodium tetrachloroplatinate(2-)--water (2/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | disodium, tetrachloroplatinum(2-), hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.